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CCW16

RNF4 E3 ligase covalent ligand

CCW16 (N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide, CAS 2361138-33-0) is a cysteine-reactive covalent ligand that targets the E3 ubiquitin ligase RNF4 (RING finger protein. Discovered through activity-based protein profiling (ABPP) screening, CCW16 contains a chloro‑N‑acetamide electrophile that forms covalent bonds with specific cysteine residues (C51 and C91) in the unstructured N‑terminal region of RNF4.

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 2361138-33-0
Cat. No. B15619952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW16
CAS2361138-33-0
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3
InChIKeyDPADEQNOMBTITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCW16 (CAS 2361138-33-0): A Covalent RNF4 E3 Ligase Ligand for Targeted Protein Degradation — Procurement & Selection Guide


CCW16 (N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide, CAS 2361138-33-0) is a cysteine-reactive covalent ligand that targets the E3 ubiquitin ligase RNF4 (RING finger protein 4) [1]. Discovered through activity-based protein profiling (ABPP) screening, CCW16 contains a chloro‑N‑acetamide electrophile that forms covalent bonds with specific cysteine residues (C51 and C91) in the unstructured N‑terminal region of RNF4 [2][3]. It serves as a recruiter element for constructing heterobifunctional PROTAC degraders and is commercially available from multiple vendors at ≥95% purity for research use .

Why CCW16 Cannot Be Substituted by Other Chloro‑N‑acetamide or RNF4 Ligands: Evidence of Divergent Binding, Selectivity, and Functional Outcomes


Although multiple chloro‑N‑acetamide covalent ligands exist, CCW16 exhibits a unique combination of RNF4 binding site specificity, potency, and functional consequences that are not interchangeable with its closest analogs [1]. The parent screening hit TRH 1‑23 lacks sufficient potency for practical degrader applications, while the RNF114 ligand EN219 — despite sharing the chloro‑N‑acetamide warhead and ferroptosis‑inducing properties — targets a different E3 ligase with distinct cysteine reactivity (C8 of RNF114, IC₅₀ = 470 nM) [2]. Furthermore, CCW16’s covalent attachment occurs at C51 and C91 in the unstructured N‑terminus of RNF4, not at the originally proposed zinc‑coordinating C132/C135 residues, distinguishing it from other RNF4 binders and influencing PROTAC design strategies [1][3].

CCW16 (2361138-33-0) Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against Closest Analogs


RNF4 Inhibitory Potency: CCW16 (IC₅₀ = 1.8 μM) vs. TRH 1‑23 (Insufficient Potency for Degrader Utility)

In gel-based ABPP assays using purified recombinant human RNF4, CCW16 demonstrated a 50% inhibitory concentration (IC₅₀) of 1.8 μM against IA‑rhodamine labeling [1]. The parent hit TRH 1‑23, which shares the same chloro‑N‑acetamide scaffold, was evaluated in the same assay system but 'did not show sufficient potency to be useful as an RNF4 recruiter' [1]. This represents a critical improvement achieved through SAR optimization: the N‑benzyl and 4‑methoxyphenoxyphenyl substitutions on CCW16 conferred measurable, reproducible potency at low micromolar concentrations, enabling its practical use as an E3 ligase recruiter in PROTAC design [1].

RNF4 E3 ligase covalent ligand IC₅₀ gel-based ABPP

Binding Site Identity: CCW16 Covalently Modifies RNF4 C51/C91 — Not the Originally Proposed Zinc‑Coordinating C132/C135

Tandem mass spectrometry (LC‑MS/MS) mapping of purified GST‑RNF4 incubated with CCW16 identified covalent adduct formation at cysteine 91 (C91), with no detectable modification of the zinc‑coordinating residues C132 or C135 [1]. Subsequent site‑directed mutagenesis confirmed that CCW16 attaches to C51 and C91 in the unstructured N‑terminal region of RNF4; the double C51/91S mutant completely abolished biotin‑CCW16 binding [1]. This directly contrasts with the original report by Ward et al. (2019), which proposed binding to C132/C135 based on docking models and indirect evidence [2]. This revised binding site determination has significant implications for PROTAC linker attachment strategy and ternary complex geometry.

RNF4 binding site cysteine mass spectrometry C51 C91

Ferroptosis Induction: CCW16 and EN219 Both Activate HMOX1 via a Shared Chloro‑N‑acetamide‑Dependent Mechanism — Distinguishing Them from Other E3 Ligase Chemotypes

Treatment of HeLa cells with CCW16 or CCW16‑based PROTACs resulted in upregulation of the ferroptosis marker heme oxygenase‑1 (HMOX1), as detected by TMT‑based quantitative proteomics and confirmed by immunoblotting [1]. This HMOX1 induction was independent of RNF4, as it was also observed in RNF4 knockout HeLa cells [1]. The RNF114‑targeting covalent ligand EN219, which contains the same chloro‑N‑acetamide electrophile but recruits a different E3 ligase, 'phenocopied the cellular effects of CCW16' including HMOX1 upregulation [1]. This establishes a class‑level property of chloro‑N‑acetamide‑containing E3 ligands, distinguishing them from other E3 recruiter chemotypes (e.g., VHL ligand VH032, CRBN ligand lenalidomide) that do not inherently induce ferroptosis.

ferroptosis HMOX1 chloro-N-acetamide EN219 RNF114

PROTAC Degradation Efficiency: CCW 28‑3 (CCW16‑JQ1 Conjugate) Degrades BRD4 in an RNF4‑ and Proteasome‑Dependent Manner — Benchmarking Against MZ1

The bifunctional degrader CCW 28‑3, constructed by linking CCW16 to the BET bromodomain inhibitor JQ1, induced degradation of BRD4 in 231MFP breast cancer cells in a proteasome‑ and RNF4‑dependent manner [1]. BRD4 degradation was abolished in RNF4 knockout cells, confirming target engagement via RNF4 recruitment [1]. However, the authors noted that 'CCW 28‑3 does not degrade BRD4 as well as other previously reported BRD4 degraders such as MZ1 that utilizes a VHL‑recruiter linked to JQ1' [1]. This establishes CCW16 as a functional — but not yet optimized — E3 recruiter for PROTAC applications, with degradation efficiency below that of established VHL‑based systems.

PROTAC BRD4 degrader CCW 28-3 RNF4-dependent MZ1

Proteome‑Wide Selectivity: CCW16 Engages Multiple Cysteine‑Containing Proteins in Cells — Contrasting with Its In Vitro RNF4 Selectivity Profile

In cellular contexts, CCW16 exhibits broad cysteine reactivity beyond RNF4. Comprehensive interaction mapping by mass spectrometry in cellulo demonstrated covalent binding to 'diverse cysteine‑containing cellular proteins, including proteins of the peroxiredoxin family' [1]. This contrasts with the more restricted in vitro binding profile where CCW16 primarily modified RNF4 C51 and C91 [1]. While the parent Ward et al. (2019) study acknowledged that 'CCW16 and CCW‑28‑3 are not yet completely selective for RNF4 in cells' [2], the EMBO Reports study provides direct proteomic evidence for this polypharmacology [1]. This in‑cell promiscuity is a critical differentiator from more selective E3 ligands such as VH032 (VHL) or lenalidomide (CRBN).

selectivity off-target proteomics peroxiredoxin isoTOP-ABPP

Optimal Research Application Scenarios for CCW16 (2361138-33-0) Based on Quantitative Differentiation Evidence


RNF4‑Recruiting PROTAC Design Requiring a Validated Covalent E3 Ligase Binder

CCW16 is the most potent characterized covalent ligand for RNF4 (IC₅₀ = 1.8 μM in gel‑based ABPP), enabling its incorporation as the E3 ligase recruitment element in heterobifunctional PROTACs. Users synthesizing CCW16‑based degraders can leverage the established linker attachment point at the 4‑methoxy position (as demonstrated in CCW 28‑3) [1]. The corrected binding site information (C51/C91 in the unstructured N‑terminus) should guide linker vector design for optimal ternary complex geometry [2].

Investigating Ferroptosis Mechanisms via Chloro‑N‑acetamide Covalent Ligands

CCW16 serves as a tool compound for studying chloro‑N‑acetamide‑induced ferroptosis. It robustly upregulates HMOX1, NRF2, and HSP70 in an RNF4‑independent manner, providing a chemical probe for dissecting oxidative stress responses and ferroptotic cell death pathways [2]. Comparative studies with EN219 (RNF114 ligand, IC₅₀ = 470 nM) can help decouple E3 ligase identity from electrophile‑driven ferroptosis [2].

Expanding the E3 Ligase Toolkit Beyond VHL and CRBN for Targeted Protein Degradation

CCW16 is one of only a limited number of E3 ligase recruiters available beyond the well‑established VHL, CRBN, MDM2, and cIAP systems [1]. Researchers seeking to access novel E3 ligases for PROTAC design — particularly for targets not amenable to VHL‑ or CRBN‑based degradation — can use CCW16 as a starting point for RNF4‑based degrader development, with the understanding that further medicinal chemistry optimization of potency and selectivity is likely required [1].

Studying RNF4 as a Vulnerability in Acute Myeloid Leukemia (AML)

CCW16 enables chemical biology interrogation of RNF4 function in AML, where high RNF4 expression correlates with poor patient survival and RNF4 depletion sensitizes cells to antileukemic drugs such as decitabine (EC₅₀ shift from 0.2 µM to 0.04 µM upon RNF4 KD) [2]. However, users must account for the compound's RNF4‑independent ferroptosis induction when interpreting cellular phenotypes [2].

Technical Documentation Hub

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